5-(Phenylthio)quinoline-8-thiol
Description
5-(Phenylthio)quinoline-8-thiol is a quinoline derivative featuring a phenylthio (-SPh) group at the 5-position and a thiol (-SH) group at the 8-position. This compound’s structural framework enables diverse chemical reactivity and biological interactions, particularly in coordination chemistry and enzyme inhibition. The thiol group at position 8 enhances metal-binding capacity, while the phenylthio substituent at position 5 introduces steric bulk and modulates electronic properties. Such derivatives are of interest in medicinal chemistry, with applications as enzyme inhibitors (e.g., Rpn11) and epigenetic modulators .
Properties
CAS No. |
100549-76-6 |
|---|---|
Molecular Formula |
C15H11NS2 |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
5-phenylsulfanylquinoline-8-thiol |
InChI |
InChI=1S/C15H11NS2/c17-13-8-9-14(12-7-4-10-16-15(12)13)18-11-5-2-1-3-6-11/h1-10,17H |
InChI Key |
JNBYBOMAZXKOKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C3C=CC=NC3=C(C=C2)S |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C3C=CC=NC3=C(C=C2)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the cyclization of aniline with glycerol and an oxidizing agent such as sulfuric acid .
For the specific synthesis of 5-(Phenylthio)quinoline-8-thiol, a multi-step process may be employed:
Formation of the Quinoline Core: Aniline is reacted with glycerol and sulfuric acid to form the quinoline core.
Introduction of the Phenylthio Group: The quinoline core is then reacted with a phenylthiolating agent, such as phenyl disulfide, under basic conditions to introduce the phenylthio group at the 5-position.
Introduction of the Thiol Group: Finally, the thiol group is introduced at the 8-position using a thiolating agent such as thiourea or Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and solvent-free conditions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Phenylthio)quinoline-8-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phenylthio group can be reduced to form the corresponding thiol.
Substitution: The phenylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding thiols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-(Phenylthio)quinoline-8-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Phenylthio)quinoline-8-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The phenylthio group can interact with hydrophobic pockets in proteins, enhancing binding affinity . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
8-Hydroxyquinoline Derivatives
- 5-Chloro-8-hydroxyquinoline sulfate (CAS 15164-40-6): Replaces the thiol group with a hydroxy (-OH) and sulfate moiety. The hydroxy group facilitates metal chelation, but the sulfate ester reduces membrane permeability compared to the free thiol in 5-(Phenylthio)quinoline-8-thiol .
- 7-Fluoro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol: Contains a sulfonyl (-SO₂-) group and fluorine atoms. The sulfonyl group is strongly electron-withdrawing, reducing nucleophilicity at the 5-position compared to the electron-rich phenylthio group in the target compound. This derivative showed enhanced metabolic stability in catechol-O-methyltransferase (COMT) inhibition studies .
Thiol-Substituted Quinolines
- 5-Aminoquinoline-8-thiol (CAS 50825-75-7): Substitutes the phenylthio group with an amino (-NH₂) group. The amino group increases hydrophilicity, lowering logP (predicted ~1.8) compared to the more lipophilic this compound (logP ~3.5).
- 8-Quinolinethiol: The parent compound without the 5-phenylthio substituent. It exhibits weaker Rpn11 inhibition (IC₅₀ >20 μM) compared to 5-substituted derivatives, highlighting the importance of the 5-position for target engagement .
Key Findings :
- The phenylthio group at position 5 significantly enhances Rpn11 inhibition potency compared to unsubstituted 8-quinolinethiol .
- Electron-withdrawing groups (e.g., sulfonyl in 7-fluoro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol) reduce nucleophilic reactivity but improve metabolic stability .
Physicochemical Properties
| Property | This compound | 5-Phenyl-8-hydroxyquinoline | 8-Quinolinethiol |
|---|---|---|---|
| Molecular Weight (g/mol) | ~245 | 221.25 | 161.2 |
| logP (Predicted) | 3.5 | 3.2 | 1.9 |
| Solubility (aq., μg/mL) | <10 | <5 | ~50 |
| Hydrogen Bond Donors | 1 (thiol) | 1 (hydroxy) | 1 (thiol) |
Insights :
- Thiol-containing derivatives generally exhibit higher solubility than hydroxy analogues due to stronger hydrogen-bonding capacity .
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